molecular formula C10H8O2S B8633529 7-Methoxybenzo[b]thiophene-4-carbaldehyde

7-Methoxybenzo[b]thiophene-4-carbaldehyde

Cat. No.: B8633529
M. Wt: 192.24 g/mol
InChI Key: JGNZTPXCNLSVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxybenzo[b]thiophene-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

7-methoxy-1-benzothiophene-4-carbaldehyde

InChI

InChI=1S/C10H8O2S/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-6H,1H3

InChI Key

JGNZTPXCNLSVER-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorous oxychloride (7.1 mL, 76.7 mmol) is added dropwise to a cooled dry DMF (13.2 mL, 170.4 mmol) at such rate that the temperature does not exceed 5° C. After 30 minutes at this temperature, a solution of 7-methoxybenzo[b]thiophene (7.00 g, 42.6 mmol) in dry DMF (2 mL) is added dropwise. The stirring continues at 5° C. for 30 minutes and at room temperature for 45 minutes. Afterward, the mixture is heated to 117° C. and then at 90° C. for 2 hours, cooled to 0° C., and neutralized with a solution of sodium acetate (62 g) in water (300 mL). The resulting mixture is extracted with diethyl ether (5×150 mL) and the organic layers are washed with cooled water (5×100 mL), saturated aqueous sodium chloride (100 mL), dried (MgSO4) and concentrated. The crude material is purified on slica gel (hexanes/EtOAc 9:1) to give 7-methoxybenzo[b]thiophene-4-carbaldehyde as a yellow solid (5.5 g, 68% yield). To a stirred solution of the intermediate (14.9 g, 77.5 mmol) in acetone (300 mL) is slowly added a solution of potassium permanganate (14.9 g, 94.3 mmol) in water (525 mL) at 0° C. and the mixture is stirred for 75 minutes. Then, isopropanol (100 mL) is added and the mixture is divided in two portions. Each portion is treated with HCl (100 mL, 12%), diluted with water (300 mL) and extracted with EtOAc (3×300 mL). Organic layers are washed with water (300 mL), saturated aqueous sodium chloride (300 mL), dried (MgSO4), and concentrated. Residue is collected and diluted with EtOAc (600 mL) and the suspension is warmed to 70° C. and filtered to give the title compound as a white solid (10.3 g, 63% yield). At room temperature, the filtrate forms a suspension. After filtration, an additional 3.2 g is obtained. ES+(m/z) 207 [M−H].
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (0.518 g, 17.7 mmol) was added to DMF (1.04 mL) under argon at rt. After 30 min 7-methoxybenzothiophene (0.5 g, 3.04 mmol) was added and the reaction was heated to 100° C. for 3.5 h. The reaction was cooled to rt and poured into a saturated Na2CO3 solution, extracted with ether (100 mL) and the organic phase dried (MgSO4). Solvent was removed in vacuo to give the title compound: RT=3.34 min; m/z (ES+)=193.2 [M+H]+.
Quantity
0.518 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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